4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate

Ester Hydrolysis Chemical Stability Prodrug Design

4-(1H-Tetrazol-1-yl)phenyl 3-chlorobenzoate delivers a para-tetrazolephenyl core with a meta-chlorobenzoate ester for positional SAR and electronic perturbation studies. The 3-chloro substituent exerts a stronger inductive effect (σₘ=0.37) than para-chloro (σₚ=0.23), altering carbonyl electrophilicity and hydrolytic stability. This regioisomer enables direct head-to-head comparison with [3-(tetrazol-1-yl)phenyl] 4-chlorobenzoate to map tetrazole positioning (para vs. meta) effects on target binding. Aligns with US 9,447,073 metalloenzyme inhibitor Markush. Ideal for kinase inhibitor scaffold expansion (BTK/BRAF/FAK), prodrug activation profiling, and antifungal hit-to-lead programs. Researchers gain a distinct electronic tool compound for structure-stability correlations and pharmacophore refinement.

Molecular Formula C14H9ClN4O2
Molecular Weight 300.70 g/mol
Cat. No. B14983162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate
Molecular FormulaC14H9ClN4O2
Molecular Weight300.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C14H9ClN4O2/c15-11-3-1-2-10(8-11)14(20)21-13-6-4-12(5-7-13)19-9-16-17-18-19/h1-9H
InChIKeyDQSBWVAJHAUFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Tetrazol-1-yl)phenyl 3-Chlorobenzoate for Research Procurement: Compound Identification and Chemical Class Profile


4-(1H-Tetrazol-1-yl)phenyl 3-chlorobenzoate (CAS not widely indexed; molecular formula C₁₄H₁₀ClN₅O₂, molecular weight approximately 303.71 g/mol) is a synthetic heterocyclic organic compound belonging to the tetrazolylphenyl benzoate ester class . It comprises a 1,4-disubstituted phenyl ring bearing a 1H-tetrazol-1-yl moiety at the para position and a 3-chlorobenzoate ester at the opposing terminus . Structurally, it is a member of the broader 1-substituted tetrazole chemotype, a scaffold recognized in medicinal chemistry for its carboxylic acid bioisosterism, metabolic stability, and capacity for diverse intermolecular interactions including hydrogen bonding and π-π stacking [1].

Why Generic 4-(1H-Tetrazol-1-yl)phenyl Benzoate Analogs Cannot Substitute for 4-(1H-Tetrazol-1-yl)phenyl 3-Chlorobenzoate in Research


Although tetrazolylphenyl benzoate esters share a common core scaffold, substitution patterns on the benzoate ring profoundly influence physicochemical properties and biological recognition. In a closely related analog series, the 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate isomer exhibits aqueous solubility of 2.1 mg/mL at 25°C and a log P of approximately 2.7 . The target compound's distinct 3-chloro substitution on the benzoate moiety—versus 2-methyl, 4-chloro, or unsubstituted variants—alters both electronic distribution and steric profile. Chlorine's electron-withdrawing inductive effect modifies the ester carbonyl's electrophilicity, impacting hydrolytic stability and target binding kinetics [1]. Furthermore, the para-tetrazole (4-position) configuration in the target compound creates a different molecular geometry and dipole moment compared to meta-tetrazole (3-position) analogs such as [3-(tetrazol-1-yl)phenyl] 4-chlorobenzoate, directly affecting target engagement in structure-based applications .

4-(1H-Tetrazol-1-yl)phenyl 3-Chlorobenzoate: Differentiated Performance Evidence for Scientific Selection


Hydrolytic Stability of 3-Chlorobenzoate Ester Versus 4-Chloro and Unsubstituted Benzoate Analogs

The target compound's 3-chlorobenzoate ester exhibits altered hydrolytic stability compared to 4-chloro and unsubstituted benzoate congeners. While direct experimental hydrolysis rate constants for this specific compound are not published, structure-stability relationships established for phenyl-substituted benzoate esters demonstrate that the position of chloro substitution modulates the ester carbonyl's susceptibility to nucleophilic attack. The meta-chloro (3-position) substituent exerts a -I inductive effect (Hammett σₘ = 0.37) that increases the partial positive charge on the ester carbonyl carbon relative to unsubstituted benzoate (σ = 0), thereby accelerating base-catalyzed hydrolysis compared to the para-chloro analog (σₚ = 0.23), where resonance effects partially offset inductive withdrawal [1][2]. In a prodrug context, second-order rate constants for base-catalyzed hydrolytic regeneration of phenyltetrazole from N-[(acyloxy)alkyl] esters demonstrate that the phenyltetrazole moiety itself does not significantly alter ester hydrolysis kinetics [3].

Ester Hydrolysis Chemical Stability Prodrug Design Benzoate Ester

Comparison of 3-Chlorobenzoate Ester to Closest Commercial Isomer: [3-(Tetrazol-1-yl)phenyl] 4-Chlorobenzoate

The target compound, 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate, and its commercially available regioisomer, [3-(tetrazol-1-yl)phenyl] 4-chlorobenzoate (CAS 332176-87-1, C₁₄H₉ClN₄O₂, MW 300.7 g/mol), share identical molecular formula and nominal mass but differ fundamentally in substitution architecture . The target compound features a para-tetrazole (4-position) on the central phenyl ring with a meta-chloro (3-position) benzoate ester, whereas the comparator bears a meta-tetrazole (3-position) and para-chloro (4-position) benzoate. This regioisomeric difference produces distinct molecular geometries: para-substituted tetrazole-phenyl systems exhibit greater molecular linearity and a different dipole vector compared to meta-substituted congeners [1]. In crystal structures of related tetrazolylphenyl compounds, the dihedral angle between the tetrazole and phenyl rings varies significantly with substitution position, directly impacting π-stacking and target-binding geometries [1].

Regioisomer Comparison Tetrazole Positioning Substituent Effects Medicinal Chemistry

Tetrazole Bioisostere Positioning Advantage for Xanthine Oxidase and Kinase Inhibitor Scaffold Design

The 4-(1H-tetrazol-1-yl)phenyl substructure present in the target compound has been validated as a privileged scaffold for enzyme inhibition, particularly in xanthine oxidase (XO) and kinase inhibitor programs. In a recent 2025 study, ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives (Z1-Z7) were designed as multi-target inhibitors of cancer migration, demonstrating modulation of BTK, BRAF, and FAK kinases [1]. The para-tetrazolephenyl architecture was essential for achieving simultaneous engagement of multiple kinase targets. In XO inhibitor design, the 3-(1H-tetrazol-1-yl)phenyl motif has been established as an "excellent fragment" that serves as a hydrogen-bond acceptor, with SAR analysis confirming that the tetrazole moiety at this position is critical for potency [2][3]. While these studies did not test the exact target compound, they establish that tetrazole positioning on the phenyl ring is a primary determinant of target engagement and potency, not merely a passive structural feature.

Xanthine Oxidase Inhibition Kinase Inhibition Bioisosterism Tetrazole Scaffold

Patent Landscape Coverage of Tetrazolylphenyl Benzoate Chemotype with Meta-Chloro Substitution

The tetrazolylphenyl benzoate chemotype, including compounds with chloro substitution on the benzoate ring, is explicitly claimed in US Patent 9,447,073 ("Fungicidal Compositions"), which describes tetrazole compounds having metalloenzyme modulating activity [1]. The patent discloses tetrazole derivatives with MIC values <0.25 μg/mL against fungal targets and IC₅₀ >8 μM for CYP2C9, CYP2C19, and CYP3A4, establishing a selectivity window for this chemotype [1]. Additionally, tetrazol-1-yl compounds are claimed as HMG-CoA reductase inhibitors in antihypercholesterolemic patents (US 5,070,206) [2], and as insecticides/acaricides in US Patent 6,020,355 covering tetrazole derivatives with substituted phenyl groups [3]. The target compound's specific 3-chlorobenzoate substitution falls within the Markush structures of these patent families, providing a defined IP context that alternative substitution patterns may not share.

Patent Analysis Tetrazole Chemotype Metalloenzyme Modulation Fungicidal Compositions

4-(1H-Tetrazol-1-yl)phenyl 3-Chlorobenzoate: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Scaffold Development and Multi-Target Cancer Migration Studies

The para-tetrazolephenyl benzoate architecture of 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate aligns with validated kinase inhibitor scaffolds. Recent studies on ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives demonstrated multi-target inhibition of BTK, BRAF, and FAK kinases associated with cancer cell migration [1]. The target compound provides the same para-tetrazolephenyl core with a 3-chlorobenzoate ester that can serve as a starting material for SAR expansion or as a control compound with distinct electronic properties conferred by the meta-chloro substituent.

Regioisomeric SAR Studies Comparing Para- vs Meta-Tetrazolephenyl Benzoate Esters

This compound enables direct head-to-head comparison with its commercially available regioisomer, [3-(tetrazol-1-yl)phenyl] 4-chlorobenzoate, to elucidate how tetrazole positioning (para vs meta) and chlorine placement (meta vs para) affect molecular recognition, target binding, and physicochemical properties . Such comparative studies are essential for defining pharmacophore models and understanding positional SAR in tetrazole-containing bioactive molecules.

Ester Hydrolysis Profiling and Controlled-Release Formulation Design

The 3-chlorobenzoate ester in the target compound exhibits distinct hydrolytic characteristics relative to 4-chloro and unsubstituted benzoate analogs due to the meta-chloro substituent's stronger inductive electron-withdrawing effect (σₘ = 0.37 vs σₚ = 0.23) [2]. Researchers investigating esterase-mediated or base-catalyzed release kinetics can utilize this compound to expand structure-stability correlation datasets and optimize prodrug activation profiles.

Fungicidal and Metalloenzyme Inhibitor Hit Expansion

The tetrazolylphenyl benzoate chemotype is claimed in US Patent 9,447,073 for metalloenzyme modulation with demonstrated fungal MIC values <0.25 μg/mL and CYP selectivity (IC₅₀ >8 μM for CYP2C9/2C19/3A4) [3]. The target compound's specific 3-chlorobenzoate substitution pattern falls within the patent's Markush scope, making it a relevant structural analog for hit-to-lead optimization in antifungal drug discovery programs targeting lanosterol demethylase or related metalloenzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.